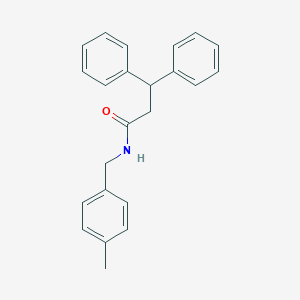
N-naphthalen-2-yl-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a naphthyl group attached to a biphenyl structure, which is further linked to a carboxamide group. Its molecular structure contributes to its stability and reactivity, making it a valuable material in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide typically involves the Ullmann reaction, where 4,4’-diiodobiphenyl reacts with N-phenyl-2-naphthylamine under copper catalysis . The reaction conditions include elevated temperatures and the presence of a base to facilitate the coupling process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale Ullmann reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. In electronic applications, the compound facilitates efficient charge transport due to its high thermal and morphological stability . In biological systems, its mechanism of action may involve binding to specific proteins or enzymes, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB): Known for its hole-transporting properties in OLEDs.
4,4’,4’'-Tris(n-(2-naphthyl)-n-phenyl-amino)-triphenylamine (2TNATA): Another compound with electron-transporting abilities.
Uniqueness
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide stands out due to its specific structural arrangement, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Properties
Molecular Formula |
C23H17NO |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-4-phenylbenzamide |
InChI |
InChI=1S/C23H17NO/c25-23(24-22-15-14-18-8-4-5-9-21(18)16-22)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-16H,(H,24,25) |
InChI Key |
GCWIUFIWDMBRNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3-Oxo-1-{4-[(3,4,5-trimethoxybenzoyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B311452.png)
![3-{[(2-Pyridin-2-ylethyl)sulfonyl]oxy}phenyl 2-pyridin-2-ylethanesulfonate](/img/structure/B311453.png)

![2-Methyl-4-(1-{3-methyl-4-[(2-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 2-methylbenzoate](/img/structure/B311457.png)


![N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B311463.png)
![Ethyl4-{[(6-{[4-(ethoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B311464.png)

![Methyl 4-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B311467.png)
![Ethyl 2-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B311468.png)
